Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate

mTOR kinase inhibition PI3K-α inhibition carbamoylaryl linker SAR

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate (CAS 1909676-79-4) belongs to the morpholinopyrimidine-4-carboxamide class, a scaffold extensively claimed in patents targeting mTOR and PI3K kinases for oncology indications. The molecule comprises a 6-morpholino substituent on a pyrimidine ring, linked through a 4-carboxamide bridge to a methyl benzoate moiety.

Molecular Formula C17H18N4O4
Molecular Weight 342.355
CAS No. 1909676-79-4
Cat. No. B2782771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate
CAS1909676-79-4
Molecular FormulaC17H18N4O4
Molecular Weight342.355
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C17H18N4O4/c1-24-17(23)12-2-4-13(5-3-12)20-16(22)14-10-15(19-11-18-14)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22)
InChIKeyAYSLTJTYRRTYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate (CAS 1909676-79-4) – Compound-Class Baseline and Structural Identity for Informed Procurement


Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate (CAS 1909676-79-4) belongs to the morpholinopyrimidine-4-carboxamide class, a scaffold extensively claimed in patents targeting mTOR and PI3K kinases for oncology indications [1]. The molecule comprises a 6-morpholino substituent on a pyrimidine ring, linked through a 4-carboxamide bridge to a methyl benzoate moiety. This specific connectivity—morpholine at the 6-position, carboxamide at the 4-position, and a para-substituted benzoate ester—defines a structurally precise chemical space within the broader morpholinopyrimidine patent landscape [2]. Patent filings explicitly delineate morpholino pyrimidines bearing carbamoylaryl bridges as mTOR/PI3K dual inhibitors, establishing this compound’s relevance for targeted kinase inhibitor research and distinguishing it from morpholinopyrimidines with alternative substitution patterns (e.g., 2-morpholino or ureidoaryl-linked variants) [3].

Why Generic Substitution of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate Fails – Structural Determinants of Target Engagement


Within the morpholinopyrimidine class, minor structural modifications produce large shifts in kinase isoform selectivity and cellular potency [1]. The 6-morpholino-4-carboxamido regioisomer is distinct from 2-morpholino or 4-morpholino-2-carboxamido variants, which exhibit different PI3K isoform inhibition profiles [2]. Specifically, the para-methyl benzoate tail in the target compound introduces a hydrogen-bond acceptor and ester moiety absent in simple phenyl or halo-substituted analogs, potentially altering solubility, permeability, and target binding thermodynamics [3]. Patent examples demonstrate that carbamoylaryl-bridged morpholinopyrimidines with close structural analogy achieve mTOR IC₅₀ values in the low nanomolar range, while ureidoaryl-bridged analogs show >100-fold weaker PI3K-α inhibition, underscoring that the benzamide vs. urea linker is a critical activity switch not interchangeable in procurement [3]. Simply sourcing any “morpholinopyrimidine” without the defined 6-morpholino-4-carboxamido-benzoate architecture risks selecting a compound with fundamentally different polypharmacology and cellular activity.

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate – Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Carbamoylaryl vs. Ureidoaryl Linker: mTOR and PI3K-α Inhibitory Potency Differentiation in Morpholinopyrimidine Series

In a Wyeth patent series evaluating morpholinopyrimidine derivatives with carbamoylaryl vs. ureidoaryl bridges, an exemplar carbamoylaryl-bridged compound demonstrated an mTOR IC₅₀ of 1.500 nM and a PI3K-α IC₅₀ of 492.000 nM, while ureidoaryl-bridged analogs within the same patent showed significantly divergent potency, with the linker type acting as a binary switch for kinase selectivity [1]. Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate, by virtue of its carbamoylaryl (benzamide) bridge, structurally aligns with the higher-potency linker chemotype, and this differentiation is not replicated by ureido-linked morpholinopyrimidines available from other suppliers.

mTOR kinase inhibition PI3K-α inhibition carbamoylaryl linker SAR

6-Morpholino vs. 2-Morpholino Regioisomeric Differentiation in PI3K Isoform Selectivity

In a study of trisubstituted morpholinopyrimidines screened against class IA PI3K isoforms (α, β, δ) with LY294002 as reference (IC₅₀: α = 6.28 μM, β = 4.51 μM, δ = 4.60 μM), 6-morpholino-substituted derivatives achieved PI3K-α IC₅₀ values between 8.43 and 13.98 μM, while PI3K-β inhibition ranged from 6.09 to 15.84 μM, demonstrating a defined isoform inhibition window [1]. The 6-morpholino substitution pattern directs the morpholine oxygen into a specific orientation within the PI3K ATP-binding pocket, as confirmed by molecular docking; 2-morpholino regioisomers (such as NVP-BKM120 analogs) exhibit a different isoform selectivity fingerprint biased toward pan-PI3K inhibition [2].

PI3K isoform selectivity morpholinopyrimidine regioisomer class IA PI3K inhibition

para-Methyl Benzoate Ester vs. Halo-Phenyl Substituent: Physicochemical Differentiation Relevant to Solubility and Permeability

Structural comparison between Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate and its closest cataloged analog, N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide (PubChem CID 91816461), reveals that replacement of the chloro-fluoro-phenyl group with a para-methyl benzoate introduces a second hydrogen-bond acceptor (ester carbonyl) and a more hydrophilic terminal group, as reflected in computed XLogP3-AA values (target compound: estimated 1.5–1.8; halo-phenyl analog: 2.2) [1]. The methyl ester also serves as a prodrug handle or a metabolic soft spot, features absent in the halo-phenyl series, providing a differentiated pharmacokinetic and formulation profile [2].

solubility permeability methyl benzoate physicochemical property

Cytotoxic Activity in NCI-60 Panel: Scaffold-Level Antiproliferative Potential vs. Standard Chemotherapy

6-Morpholinopyrimidine-4-carboxamide derivatives bearing Biginelli-type substitution were screened against the NCI-60 tumor cell line panel, with lead compounds 6e, 6g, and 6l achieving IC₅₀ values of 0.76, 13.59, and 4.37 μM, respectively, against the most sensitive leukemia SR cell line [1]. These compounds further induced G2/M cell-cycle arrest and apoptosis in leukemia SR cells, establishing the 6-morpholinopyrimidine-4-carboxamide scaffold as a validated antiproliferative chemotype [1]. While these specific data apply to trisubstituted variants, the core 6-morpholinopyrimidine-4-carboxamide substructure present in Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate is the pharmacophoric element common to all active compounds in the series.

NCI-60 antiproliferative leukemia SR cytotoxicity IC50

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate – Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Targeted mTOR/PI3K Dual Inhibition Probe for Oncology Target Validation Studies

The carbamoylaryl (benzamide) bridge architecture positions this compound as a candidate for dual mTOR/PI3K kinase inhibition studies in cancer cell lines, consistent with Wyeth patent exemplar data showing that carbamoylaryl-linked morpholinopyrimidines achieve low nanomolar mTOR IC₅₀ (1.500 nM) and moderate PI3K-α IC₅₀ (492.000 nM) [1]. Researchers investigating PI3K/AKT/mTOR pathway addiction in tumor models should select this specific compound over ureidoaryl-linked alternatives, as the latter linker chemotype exhibits a fundamentally different kinase selectivity signature that could confound target deconvolution experiments. Recommended concentration range for initial in vitro kinase profiling: 0.1 nM–10 μM.

PI3K Isoform Selectivity Profiling – Differentiating Class IA α, β, and δ Inhibition

Based on the 6-morpholinopyrimidine-4-carboxamide scaffold's established PI3K isoform inhibition profile (α IC₅₀ 8.43–13.98 μM; β IC₅₀ 6.09–15.84 μM; δ IC₅₀ 10.94–30.62 μM, with LY294002 as reference) [1], this compound is suited for experiments designed to dissect PI3K isoform-specific signaling contributions. The 6-morpholino regioisomer's distinct PI3K-β:PI3K-δ selectivity window (approximately 1.9–6.9 fold) provides a defined pharmacological fingerprint that differentiates it from 2-morpholino pan-PI3K inhibitors such as NVP-BKM120 [2]. Users requiring isoform-discriminating tool compounds should procure this specific regioisomer and confirm morpholine attachment position by NMR or HPLC-MS upon receipt.

Solubility-Optimized Formulation Development for In Vivo Pharmacodynamic Studies

The methyl benzoate ester tail confers a computed lipophilicity reduction (ΔXLogP approximately −0.4 to −0.7) relative to halo-phenyl analogs such as N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide [1], translating to improved aqueous solubility for formulation in PEG-400/saline or cyclodextrin-based vehicles. The ester moiety also provides a metabolic liability (esterase cleavage) that can be exploited for prodrug design or monitored as a PK endpoint. For in vivo PD studies, initial formulation screening should compare 5% DMSO/45% PEG-400/50% saline vs. 10% Captisol®, with solubility expectations exceeding those of the chloro-fluoro-phenyl analog.

Chemical Biology Tool for Covalent Probe Development via Ester-to-Acid Conversion

The para-methyl benzoate group serves as a masked carboxylic acid handle. Upon ester hydrolysis, the corresponding benzoic acid derivative enables conjugation to biotin, fluorophores, or solid supports for target-identification pull-down experiments, or conversion to activated esters for covalent inhibitor design [1]. This synthetic versatility is absent in the halo-phenyl or acetyl-phenyl 6-morpholinopyrimidine-4-carboxamide analogs available from other suppliers, making this compound the preferred starting material for chemical biology probe synthesis within the morpholinopyrimidine kinase inhibitor class.

Quote Request

Request a Quote for Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.